2-(Furan-2-yl)-1,3-oxazol-5(4H)-one
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Overview
Description
5(4H)-Oxazolone,2-(2-furanyl)-(9CI) is a heterocyclic organic compound that features both oxazolone and furan rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone,2-(2-furanyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of furfural with amino acids or their derivatives, followed by cyclization to form the oxazolone ring. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to reduce costs and improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5(4H)-Oxazolone,2-(2-furanyl)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Substitution: The furan and oxazolone rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups into the molecule.
Scientific Research Applications
5(4H)-Oxazolone,2-(2-furanyl)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5(4H)-Oxazolone,2-(2-furanyl)-(9CI) involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone: Another furan-based compound with similar reactivity but different applications.
5-Hydroxy-2(5H)-furanone: Shares some chemical properties but has distinct biological activities.
2,5-Furandicarboxylic Acid: Used in polymer production, highlighting the versatility of furan derivatives.
Uniqueness
5(4H)-Oxazolone,2-(2-furanyl)-(9CI) is unique due to its combination of oxazolone and furan rings, which confer distinct chemical reactivity and potential applications. This dual functionality makes it a valuable compound in various fields, from organic synthesis to materials science.
Properties
CAS No. |
76877-10-6 |
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Molecular Formula |
C7H5NO3 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
2-(furan-2-yl)-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C7H5NO3/c9-6-4-8-7(11-6)5-2-1-3-10-5/h1-3H,4H2 |
InChI Key |
ZYWYRKJDPBZIDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC(=N1)C2=CC=CO2 |
Origin of Product |
United States |
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